![molecular formula C8H9N5 B2860147 [2-(1H-1,2,4-triazol-1-yl)pyridin-4-yl]methanamine CAS No. 954264-57-4](/img/structure/B2860147.png)

[2-(1H-1,2,4-triazol-1-yl)pyridin-4-yl]methanamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

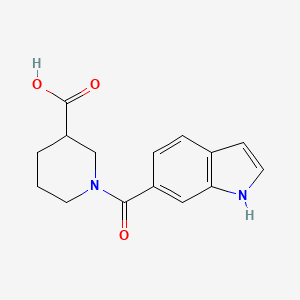

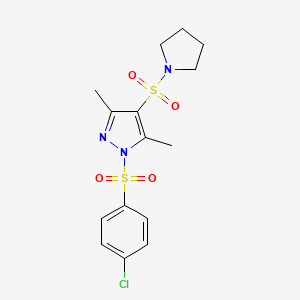

“[2-(1H-1,2,4-triazol-1-yl)pyridin-4-yl]methanamine” is a compound that is part of a class of molecules known as 1,2,4-triazole derivatives . These derivatives have been studied for their potential as anticancer agents . The compound is characterized by the presence of a 1,2,4-triazole ring, which is a type of heterocyclic ring containing three nitrogen atoms .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including “[2-(1H-1,2,4-triazol-1-yl)pyridin-4-yl]methanamine”, involves several steps. The structures of these derivatives are confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis

The molecular structure of “[2-(1H-1,2,4-triazol-1-yl)pyridin-4-yl]methanamine” and similar compounds is established by NMR and MS analysis .Chemical Reactions Analysis

The chemical reactions involving “[2-(1H-1,2,4-triazol-1-yl)pyridin-4-yl]methanamine” and similar compounds are complex and can lead to a variety of products .Aplicaciones Científicas De Investigación

Antimicrobial Applications

1,2,4-Triazole derivatives have been widely studied for their antimicrobial properties. They can act against a broad spectrum of bacteria and fungi, making them valuable in the development of new antibiotics and antifungal agents . The pyridinyl methanamine moiety could potentially enhance the lipophilicity and cell membrane penetration, improving the antimicrobial efficacy of the compound.

Antiviral Applications

The triazole ring system is known for its antiviral activities. Derivatives of 1,2,4-triazole have been explored for the treatment of various viral infections, including influenza and hepatitis C . The structural flexibility of the triazole allows for the optimization of interactions with viral enzymes or proteins, which can be crucial for inhibiting viral replication.

Anticancer Applications

1,2,4-Triazole derivatives exhibit potential anticancer activities by interfering with various cellular pathways and can induce apoptosis in cancer cells . The presence of the pyridinyl group may contribute to the selectivity and potency of the compound against specific cancer cell lines.

Antidepressant Applications

Compounds containing the 1,2,4-triazole nucleus have shown promise as antidepressants . They may interact with central nervous system receptors or enzymes involved in neurotransmitter regulation, providing a basis for therapeutic applications in mood disorders.

Organocatalysis

1,2,4-Triazole derivatives can serve as organocatalysts due to their ability to donate and accept hydrogen bonds . This property is useful in various chemical reactions, including asymmetric synthesis, where the triazole compound can facilitate the formation of chiral centers.

Material Science Applications

The electron-deficient nature of the 1,2,4-triazole ring makes it suitable for applications in material science, particularly in the development of organic photovoltaic cells, light-emitting diodes, and data storage devices . The pyridinyl methanamine group could enhance the electronic properties of materials by acting as a charge carrier.

Direcciones Futuras

Mecanismo De Acción

Target of Action

Compounds containing the 1,2,4-triazole moiety have been reported to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Mode of Action

It’s worth noting that triazole derivatives have been found to interact with various biological targets, leading to a wide range of effects . For instance, some triazole derivatives have been found to inhibit tubulin polymerization, leading to apoptosis of cancer cells .

Biochemical Pathways

Given the broad range of activities associated with triazole derivatives, it can be inferred that multiple biochemical pathways could potentially be affected .

Result of Action

Based on the wide range of biological activities associated with triazole derivatives, it can be inferred that the compound could potentially induce a variety of molecular and cellular effects .

Propiedades

IUPAC Name |

[2-(1,2,4-triazol-1-yl)pyridin-4-yl]methanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N5/c9-4-7-1-2-11-8(3-7)13-6-10-5-12-13/h1-3,5-6H,4,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUYAAJSVDJDKHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1CN)N2C=NC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-(1H-1,2,4-triazol-1-yl)pyridin-4-yl]methanamine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-((2-chloro-4-fluorobenzyl)thio)-4-(2-ethoxybenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/no-structure.png)

![6-[4-(5,6-Dimethylpyrimidin-4-YL)piperazin-1-YL]pyridine-2-carbonitrile](/img/structure/B2860065.png)

![(1S,2S,5R)-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B2860069.png)

![2-[cyano(phenyl)amino]-N-[3-methyl-1-(4-methylphenyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B2860070.png)

![(2Z)-2-[(5-bromo-1-benzofuran-2-yl)methylidene]-6-hydroxy-1-benzofuran-3(2H)-one](/img/structure/B2860071.png)

![2-(benzo[d][1,3]dioxol-5-yl)-5-((5-methyl-2-(3,4,5-trimethoxyphenyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2860081.png)

![N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,3-diphenylpropanamide](/img/structure/B2860086.png)